2-(2-Bromophenyl)pyrrolidine
Overview
Description
2-(2-Bromophenyl)pyrrolidine is a compound with the CAS Number: 129540-24-5 and Linear Formula: C10H12BrN . It has a molecular weight of 226.12 . The IUPAC name for this compound is 2-(2-bromophenyl)pyrrolidine .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)pyrrolidine has been reported in the literature. The basified aqueous was extracted with ethyl acetate, the combined organics washed with brine, dried with sodium sulfate, evaporated and chromatographed on silica gel eluting with methylene chloride-ethanol to give 2-(2-Bromophenyl)pyrrolidine.Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)pyrrolidine has been determined by x-ray crystallography and computational simulations . The distal phenyl group of the molecule binds to the active site of cyclophilin A .Chemical Reactions Analysis
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Physical And Chemical Properties Analysis
2-(2-Bromophenyl)pyrrolidine is a colorless or white to yellow solid or liquid . It has a density of 1.009g/cm3 , a boiling point of 298.9ºC at 760 mmHg , and a flash point of 120.6ºC .Scientific Research Applications
Conformational Studies
- Ultraviolet Data and Crystal Structure Analysis : A study by Fujiwara, Varley, and van der Veen (1977) investigated the conformation of 1-(2-bromophenyl)pyrrolidin-2-one, a compound structurally related to 2-(2-bromophenyl)pyrrolidine. Ultraviolet data suggested that this compound is substantially non-planar in solution, a feature confirmed by crystal structure analysis showing a significant dihedral angle between the phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).
Hydrogen-Bonding Patterns
- Hydrogen-Bonding in Enaminones : Balderson et al. (2007) studied compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealing intricate hydrogen-bonding patterns. These involve bifurcated intra- and intermolecular hydrogen bonds forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson, Fernandes, Michael, & Perry, 2007).
Cholinesterase Inhibition
- Cholinesterase Inhibition for Neurological Disorders : A study by Pizova et al. (2017) on benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates revealed their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds showed moderate inhibitory effects, highlighting their potential in treating neurological disorders like Alzheimer's (Pizova, Havelkova, Štěpánková, et al., 2017).
Molecular Structure and Interactions
- Molecular Structure Analysis : Research by Nirmala et al. (2009) focused on the molecular structure of compounds like methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate. The study detailed the conformation of pyrrolidine rings and their interactions in crystal structures (Nirmala, Kamala, Sudha, et al., 2009).
Catalytic Applications
Bromoaminocyclization : Chen, Tan, and Yeung (2013) reported on the catalytic asymmetric bromocyclization of olefinic amides using a cyclic selenium catalyst. This process yielded enantioenriched pyrrolidine products, demonstrating the compound's utility in catalytic synthesis (Chen, Tan, & Yeung, 2013).
Palladium-Catalyzed Carboamination : Mai and Wolfe (2010) described the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed alkene carboamination reactions. These methods produced enantiomerically enriched products, showcasing the versatility of bromophenyl pyrrolidine derivatives in organic synthesis (Mai & Wolfe, 2010).
Synthesis of Derivatives
- Annulation of N-Arylpyrroles : Das, Ghosh, and Koenig (2016) explored the reaction of 1-(2-bromophenyl)-1H-pyrrole with arylalkynes under blue light irradiation, leading to the formation of pyrrolo[1,2-a]quinoline and ullazines. This study illustrates the potential of 2-(2-bromophenyl)pyrrolidine in light-mediated synthetic processes (Das, Ghosh, & Koenig, 2016).
Biological Activity
Antibacterial Properties : Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial activity against various bacteria, emphasizing the biological relevance of bromophenyl pyrrolidine derivatives (Bogdanowicz, Foks, Gobis, et al., 2013).
Antithrombin Activity : Ayan et al. (2013) conducted asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity. This research contributes to the understanding of pyrrolidine derivatives in the context of cardiovascular diseases (Ayan, Dogan, Ivantcova, et al., 2013).
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including 2-(2-Bromophenyl)pyrrolidine, have been the subject of recent advancements in pharmacology . They are fundamental components of the skeletal structure of many bioactive molecules . Future research will likely continue to explore these compounds for their potential therapeutic applications .
properties
IUPAC Name |
2-(2-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391203 | |
Record name | 2-(2-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)pyrrolidine | |
CAS RN |
129540-24-5 | |
Record name | 2-(2-Bromophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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